molecular formula C8H13N3O B11722280 N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B11722280
M. Wt: 167.21 g/mol
InChI Key: ILRRUIZMBUAUSN-UHFFFAOYSA-N
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Description

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxylamine group provides additional reactivity compared to other pyrazole derivatives, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3

InChI Key

ILRRUIZMBUAUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)C

Origin of Product

United States

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